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3-methyl-N,1-diphenyl-1H-pyrazol-

5-amine

CAS No.: 22896-71-5

Cat. No.: B2920790

Get Quote

Technical Guide & Whitepaper

Executive Summary
Substituted pyrazol-5-amines represent a privileged scaffold in drug discovery, serving as

critical precursors for fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and as core

pharmacophores in kinase inhibitors (e.g., CDKs, p38 MAPK).[1]

The thermodynamic profile of these compounds—specifically their tautomeric equilibria, crystal

lattice energy (enthalpy of fusion), and solvation thermodynamics—directly dictates their

synthesis efficiency, purification, and oral bioavailability. This guide synthesizes current

structural data with thermodynamic principles to optimize the development of pyrazol-5-amine

derivatives.

Structural Dynamics & Tautomeric Thermodynamics
The thermodynamic stability of pyrazol-5-amines is governed by prototropic tautomerism.[2]

Unlike simple heterocycles, the pyrazole ring allows for annular tautomerism (migration of the
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ring proton) and substituent-dependent amino-imino exchange.

The Tautomeric Landscape
For N-unsubstituted pyrazoles, the 3-amino and 5-amino forms are tautomers.[2] In solution,

the equilibrium is driven by solvent polarity and hydrogen bonding capability.

Gas Phase/Non-polar Solvents: The 3-amino tautomer is generally more stable (approx. 10

kJ/mol lower in Gibbs free energy) due to minimized lone-pair repulsion between the

exocyclic amine and the adjacent pyridine-like nitrogen.

Polar/Protic Solvents: The 5-amino form can be stabilized by specific solvation shells or

intermolecular hydrogen bonding, particularly when N1 is substituted.

Substituent Effects on Stability
The thermodynamic preference is heavily influenced by the electronic nature of substituents at

C3 and C4:

Electron-Withdrawing Groups (EWGs): (e.g., -CF3, -CN at C4) Increase the acidity of the

ring NH, stabilizing the anionic conjugate base and often favoring the 5-amino form in polar

media to maximize conjugation.

Electron-Donating Groups (EDGs): (e.g., -CH3, -Ph at C3) Tend to stabilize the 3-amino

tautomer through inductive effects.[2]

Visualization: Tautomeric Equilibrium
The following diagram illustrates the tautomeric shifts and the influence of environmental

factors.
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Figure 1: Tautomeric equilibrium landscape of aminopyrazoles. The 3-amino form is generally

thermodynamically preferred in the gas phase.

Solid-State Thermodynamics
Understanding the solid-state properties is essential for formulation and solubility prediction.[2]

The high melting points often observed in this class arise from extensive intermolecular

hydrogen bonding networks involving the primary amine (donor) and the pyrazole N2

(acceptor).

Enthalpy of Fusion ( ) and Melting Point ( )
The solubility of a crystalline drug is exponentially related to its melting point and enthalpy of

fusion via the Ideal Solubility Equation:

Unsubstituted Pyrazol-5-amines: Often exhibit high

(>150°C) due to planar stacking and strong H-bonds.[2]

N-Alkylation/Arylation: Disrupts the H-bond network.[2] For example, converting a

benzamide linker to a benzylamine linker in pyrazole derivatives has been shown to drop

from ~170°C to ~110°C, significantly lowering the crystal lattice energy and improving
solubility.
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Representative Thermodynamic Data
The table below summarizes thermodynamic properties for representative substituted pyrazol-

5-amines.

Compound
Class

Substituent
(R1, R3)

Approx.
Melting Point (

)

Solubility
Characteristic
s

Thermodynami
c Driver

1H-Pyrazol-5-

amine
H, H 66–70 °C

High in EtOH,

Mod. in Water

Low Lattice

Energy

1-Phenyl-3-

methyl
Ph, Me 112–115 °C

Lipophilic, Low

Aq.[2] Solubility

-

Stacking

(Phenyl)

1-Benzyl-3-

amide
Benzyl, Amide 170–180 °C Very Low

Strong

Intermolecular H-

Bonds

1-Benzyl-3-

amine
Benzyl, Amine 108–132 °C Moderate/High

Disrupted

Packing

(Rotational

Freedom)

Solution Thermodynamics & Solubility
The solution behavior of pyrazol-5-amines is non-ideal, often requiring activity coefficient

corrections (e.g., NRTL or UNIQUAC models) for accurate modeling.

Solvent-Solute Interactions[2]
Protic Solvents (Water, Methanol): Solvation is enthalpy-driven (

) due to H-bond formation with the exocyclic amine and ring nitrogens.

Aprotic Solvents (DMSO, DMF): Solubility is entropy-driven, relying on dipole-dipole

interactions.
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Partition Coefficient (LogP)
Substituents drastically alter lipophilicity.

Hydrophilic shifts: Introduction of amino or hydroxyl groups at C3 lowers LogP, improving

aqueous solubility but potentially reducing membrane permeability.

Lipophilic shifts: N1-phenyl or C3-CF3 groups increase LogP (typically > 2.5), favoring

membrane permeability but necessitating formulation aids (e.g., amorphous solid

dispersions) to overcome solubility limits.

Experimental Protocols
To ensure data integrity (E-E-A-T), the following self-validating protocols are recommended for

characterizing these compounds.

Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine

and

to calculate crystal lattice energy.

Sample Prep: Weigh 2–5 mg of dried pyrazol-5-amine derivative into a Tzero aluminum pan.

Crimp hermetically.

Reference: Use an empty, matched aluminum pan.

Cycle:

Equilibrate at 25°C.

Ramp 10°C/min to 20°C above expected

(monitor for decomposition).

Cool at 10°C/min to recrystallize (check for polymorphism).

Second heat ramp to confirm
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.

Validation: Calibrate using Indium standard (

).

Analysis: Integrate the endothermic melting peak. The area under the curve (normalized by

mass) yields

(J/g).

Protocol: Equilibrium Solubility (Shake-Flask Method)
Objective: Measure thermodynamic solubility (

) in buffer/solvents.

Preparation: Add excess solid compound to 2 mL of solvent (e.g., pH 7.4 phosphate buffer)

in a glass vial.

Equilibration: Agitate at constant temperature (e.g., 25°C or 37°C) for 24–48 hours.

Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF syringe filter

(saturated with solution first to prevent adsorption).

Quantification: Analyze supernatant via HPLC-UV.

Self-Validation: Check pH of the solution post-equilibration. A shift indicates salt

disproportionation or degradation.

Visualization: Characterization Workflow
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Figure 2: Integrated workflow for thermodynamic characterization.

Structure-Property Relationships (SPR)
Designing for optimal thermodynamics requires balancing the lattice energy (solid state) with

solvation energy (liquid state).

N1-Substitution:

Small Alkyl (Me, Et): Lowers

moderately; increases solubility in organic solvents.

Aryl (Ph): Increases

-stacking; significantly raises

and lowers aqueous solubility.[2]
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C3-Substitution:

Bulky Groups (t-Butyl):[2][3] Sterically hinder close packing, potentially lowering

despite increased molecular weight.

H-Bond Donors (Amides): Drastically increase lattice energy (

), reducing solubility. Replacing amides with amines or ethers is a viable strategy to
improve solubility (see Section 3.1).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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